(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol

Description

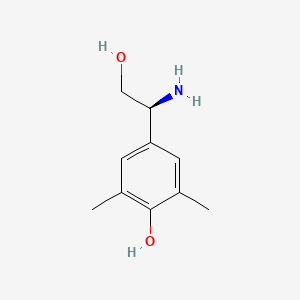

(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and two methyl groups attached to a phenol ring. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-[(1S)-1-amino-2-hydroxyethyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)4-7(2)10(6)13/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

KIHOSMCRXRMBSS-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)[C@@H](CO)N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Amination: Introduction of the amino group through a reaction with an appropriate amine source.

Hydroxyethylation: Addition of the hydroxyethyl group using ethylene oxide or a similar reagent.

Methylation: Introduction of the methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenol ring may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid

- (s)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol

- (1-Amino-2-hydroxyethyl)phosphonic acid

Uniqueness

(s)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral nature further enhances its significance in stereochemical studies and applications.

Biological Activity

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol, a chiral phenolic compound, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 189.25 g/mol

- Functional Groups : Contains a hydroxyl group (-OH), an amino group (-NH₂), and a dimethyl-substituted aromatic ring.

The presence of these functional groups contributes significantly to the compound's biological activity, particularly its antioxidant, anti-inflammatory, and neuroprotective effects.

1. Antioxidant Properties

The phenolic structure of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol enables it to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings :

- A study indicated that the compound demonstrated significant free radical scavenging activity in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies :

- In animal models of neurodegeneration, administration of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol resulted in reduced neuronal damage and improved cognitive function .

3. Anti-inflammatory Activity

The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Research Findings :

- In vitro studies demonstrated that (S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol significantly decreased levels of TNF-alpha and IL-6 in activated macrophages .

The biological activities of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol are likely mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in oxidative stress responses and inflammation.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Applications in Medicine

Given its diverse biological activities, (S)-4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol holds promise for various therapeutic applications:

- Neurodegenerative Diseases : As a neuroprotective agent.

- Chronic Inflammatory Conditions : To reduce inflammation and associated symptoms.

- Antioxidant Supplementation : For general health benefits related to oxidative stress.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress | |

| Neuroprotective | Reduces neuronal damage; improves cognitive function | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.